molecular formula C14H22O6 B1584678 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate CAS No. 25133-97-5

2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate

Cat. No. B1584678
CAS RN: 25133-97-5
M. Wt: 286.32 g/mol
InChI Key: WRQSVSBTUKVOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It is a polymer formed by the copolymerization of 2-methyl-2-propenoic acid (also known as methacrylic acid) with ethyl 2-propenoate (ethyl acrylate) and methyl 2-methyl-2-propenoate (methyl methacrylate) .

Synthesis Analysis

The synthesis of this polymer involves the radical copolymerization of the monomers: 2-methyl-2-propenoic acid, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The reaction typically occurs in the presence of an initiator, such as a peroxide or azo compound. The resulting polymer has a linear structure due to the arrangement of these monomers during polymerization .


Molecular Structure Analysis

The polymer’s molecular structure consists of repeating units of the three monomers. The ester groups from ethyl acrylate and methyl methacrylate contribute to the polymer’s flexibility, while the carboxylic acid groups from methacrylic acid provide sites for potential chemical reactions .


Chemical Reactions Analysis

The polymer can undergo various chemical reactions, including hydrolysis of the ester groups, free radical reactions, and cross-linking. These reactions can modify its properties, such as solubility, mechanical strength, and thermal stability .


Physical And Chemical Properties Analysis

  • Indirect Additives used in Food Contact Substances : Includes ethyl acrylate-methacrylic acid copolymer .

Scientific Research Applications

Polymerization and Chain Transfer Agents

The compound has been utilized in the radical polymerization of vinyl monomers, acting as an effective chain transfer reagent. For example, in the polymerization of methyl methacrylate, styrene, and n-butyl acrylate, it exhibits chain transfer properties, resulting in polymers with specific terminal groups. This is crucial for creating polymers with desired structural and functional characteristics (Colombani, Beliard, & Chaumont, 1996).

Copolymerization Kinetics

It's involved in the copolymerization processes, such as with acrylonitrile, where it affects the kinetics and the resultant polymer properties. Such studies help in understanding and optimizing polymerization processes for industrial applications (Hou, Ji, Qu, Wang, & Wang, 2006).

Synthesis of Monomeric Esters

This compound is used in synthesizing monomeric esters of prostaglandins, leading to biocompatible hydrogels. These hydrogels have potential applications in drug delivery systems, highlighting the compound's relevance in pharmaceutical research (Paleček & Vesely, 1995).

Novel Copolymer Synthesis

Research shows its use in synthesizing novel copolymers, which have specific properties like high glass transition temperatures and unique degradation behaviors. Such polymers can be vital in specialized applications like high-temperature environments or specific industrial processes (Kharas et al., 2005).

Applications in Nonlinear Optical Devices

The compound is instrumental in the production of polymers used in nonlinear optical (NLO) devices. The optimization of reaction conditions for such polymers is crucial for efficient production and effective performance of NLO devices (Feuer & Lepeniotis, 1995).

Safety And Hazards

  • HS Code : 3906906000

Future Directions

: ChemicalBook: 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate

properties

IUPAC Name

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQSVSBTUKVOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25133-97-5, 149341-90-2
Record name Ethyl acrylate-methacrylic acid-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25133-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149341-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Beads with a methacrylate odor; [Lucite MSDS]
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19692
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

CAS RN

25133-97-5
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025133975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, a mixture of monomers containing 250 g of ethylacrylate, 225 g of methylmethacrylate, 25 g of methacrylate acid was employed.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Reactant of Route 3
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate

Citations

For This Compound
4
Citations
E Kentin - The European Physical Journal Plus, 2018 - Springer
As part of the EU Plastics Strategy, the European Commission has initiated the restriction process regarding intentionally added microplastics under REACH (acronym of the EU …
Number of citations: 19 link.springer.com
A Subpart, B Subpart, C Subpart - issuesandaction.com
§ 166.1 Purpose and organization. top (a) Purpose and scope. Section 18 of the Act authorizes the Administrator to exempt State and Federal agencies from any provision of the Act, if …
Number of citations: 3 issuesandaction.com
JW Smith - 2015 - tigerprints.clemson.edu
Outdoor advertisements have enlivened America's commercial landscape since the seventeenth century. Hand-painted advertisements applied to the sides of buildings, from barns in …
Number of citations: 5 tigerprints.clemson.edu
JW Smith - 2015 - search.proquest.com
Outdoor advertisements have enlivened America's commercial landscape since the seventeenth century. Hand-painted advertisements applied to the sides of buildings, from barns in …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.